molecular formula C18H18BrClO4 B5224740 4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde

4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No. B5224740
M. Wt: 413.7 g/mol
InChI Key: KQUBLXGRVJMSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as BMB, and it is a member of the benzaldehyde family.

Mechanism of Action

The mechanism of action of BMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. BMB has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell signaling and regulation. BMB may also interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
BMB has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of immune response. BMB has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

BMB has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and stability under various conditions. However, BMB also has some limitations, including its low solubility in water and limited availability in large quantities.

Future Directions

There are several future directions for the research and development of BMB. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Another direction is the development of new functional materials based on BMB, such as sensors and electronic devices. Further research is also needed to fully understand the mechanism of action of BMB and its potential interactions with other compounds and biological systems.

Synthesis Methods

The synthesis method of BMB involves the reaction of 4-bromo-2-chlorophenol with 3-methoxybenzaldehyde in the presence of potassium carbonate and 1,4-dibromobutane. The reaction takes place in acetonitrile at a temperature of 80°C for 24 hours. The resulting product is purified using column chromatography to obtain BMB in high yield and purity.

Scientific Research Applications

BMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BMB has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMB has also been investigated for its potential to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
In material science, BMB has been used as a building block for the synthesis of new functional materials, such as liquid crystals and organic semiconductors. BMB has also been studied for its potential applications in environmental science, particularly in the removal of heavy metals from contaminated water.

properties

IUPAC Name

4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClO4/c1-22-18-10-13(12-21)4-6-17(18)24-9-3-2-8-23-16-7-5-14(19)11-15(16)20/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUBLXGRVJMSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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